molecular formula C13H16BrNO2 B7629153 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone

1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone

Cat. No. B7629153
M. Wt: 298.18 g/mol
InChI Key: CMQYZAUCUWVIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is a chemical compound that is widely used in scientific research for its unique properties. It is a synthetic compound that is commonly referred to as BRL-37344, and it is often used as a research tool to study the effects of certain drugs and chemicals on the body. In

Mechanism of Action

The mechanism of action of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is not fully understood. However, it is known to act as a selective beta-3 adrenergic receptor agonist. This means that it binds to and activates beta-3 adrenergic receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone has various biochemical and physiological effects on the body. It is known to increase lipolysis, which is the breakdown of fat cells. It also increases thermogenesis, which is the production of heat in the body. This can lead to an increase in metabolic rate and weight loss. It is also known to have an effect on glucose metabolism, which can be beneficial for individuals with diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone in lab experiments is its selectivity for beta-3 adrenergic receptors. This allows researchers to study the effects of beta-3 adrenergic receptor agonists without the interference of other receptors. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many possible future directions for research involving 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. One possible direction is to study its effects on other physiological processes, such as inflammation or immune response. Another direction is to study its potential use as a therapeutic agent for conditions such as obesity or diabetes. Additionally, further research could be done to improve the synthesis method of this compound, making it more accessible for researchers.

Synthesis Methods

The synthesis of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 3-bromophenol with piperidine in the presence of a base catalyst. This reaction produces 4-(3-Bromophenoxy)piperidine, which is then reacted with ethyl chloroformate to produce 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. The final product is purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is widely used in scientific research for its unique properties. It is often used as a research tool to study the effects of certain drugs and chemicals on the body. It is commonly used in pharmacological research to study the effects of beta-3 adrenergic receptor agonists. It is also used in neuroscience research to study the effects of certain neurotransmitters on the body.

properties

IUPAC Name

1-[4-(3-bromophenoxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-10(16)15-7-5-12(6-8-15)17-13-4-2-3-11(14)9-13/h2-4,9,12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQYZAUCUWVIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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